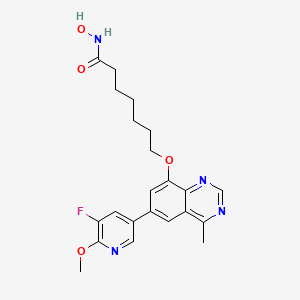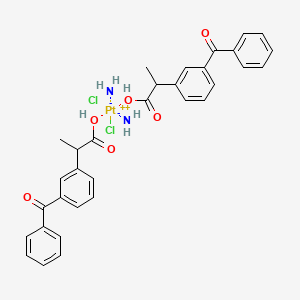
Antitumor agent-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-36 is a platinum-based compound known for its potent anti-proliferative and anti-metastasis activities. It induces serious DNA damage, leading to high expression of γ-H2AX and p53, and promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3 . This compound also significantly improves immune response by restraining the expression of PD-L1, thereby increasing CD3+ and CD8+ T infiltrating cells in tumor tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-36 involves the formation of a platinum complex with specific ligands. The process typically includes the reaction of platinum salts with organic ligands under controlled conditions. For instance, the synthesis might involve the reaction of platinum(IV) chloride with ketoprofen or loxoprofen to form the desired platinum complex .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-36 undergoes several types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation-reduction reactions, which are crucial for its antitumor activity.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s stability and activity.
Coordination: The platinum center coordinates with DNA bases, leading to DNA damage and apoptosis.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include platinum(IV) chloride, ketoprofen, loxoprofen, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the platinum complex.
Major Products Formed
The major products formed from the reactions of this compound include various platinum-DNA adducts, which are responsible for its antitumor activity. These adducts interfere with DNA replication and transcription, leading to cell death .
Scientific Research Applications
Antitumor agent-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based antitumor agents and their interactions with DNA.
Biology: Investigated for its effects on cellular processes such as apoptosis and immune response.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and leukemia.
Mechanism of Action
Antitumor agent-36 exerts its effects through multiple mechanisms:
DNA Damage: It induces serious DNA damage, leading to high expression of γ-H2AX and p53.
Apoptosis: Promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3.
Immune Response: Improves immune response by restraining the expression of PD-L1, increasing CD3+ and CD8+ T infiltrating cells in tumor tissues.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antitumor agent-36 include other platinum-based antitumor agents such as:
Cisplatin: One of the first and most widely used platinum-based chemotherapy drugs.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer
Uniqueness
This compound is unique due to its specific combination of ligands, which enhances its anti-proliferative and anti-metastasis activities. It also has a distinct mechanism of action involving the mitochondrial apoptotic pathway and immune response modulation, setting it apart from other platinum-based compounds .
Properties
Molecular Formula |
C32H32Cl2N2O6Pt |
|---|---|
Molecular Weight |
806.6 g/mol |
IUPAC Name |
azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+) |
InChI |
InChI=1S/2C16H14O3.2ClH.2H2N.Pt/c2*1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;/h2*2-11H,1H3,(H,18,19);2*1H;2*1H2;/q;;;;2*-1;+4/p-2 |
InChI Key |
DGUZSKWMBUQMMP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].Cl[Pt+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
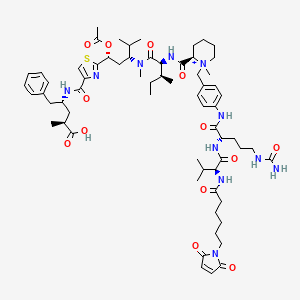
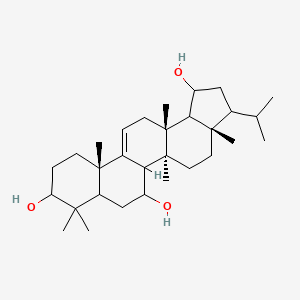
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
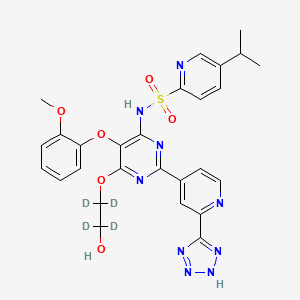
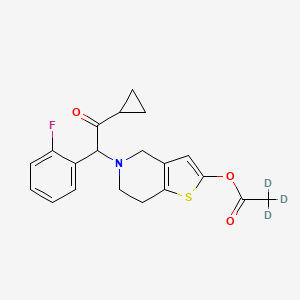
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
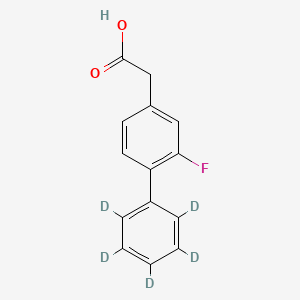
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
